molecular formula C15H19N3O B7509460 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine

2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine

Cat. No. B7509460
M. Wt: 257.33 g/mol
InChI Key: AHDJJFVJKJRJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPM is a heterocyclic compound that contains a morpholine ring, a pyrazole ring, and a phenyl group. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine exhibits anti-inflammatory and anti-tumor activities in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is its potential as a drug candidate for the treatment of various diseases. 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities in vitro and in vivo. However, one of the limitations of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is its low solubility in water, which can make it difficult to administer in vivo. Another limitation of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine. One of the future directions is to investigate the structure-activity relationship (SAR) of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine and its analogs to identify more potent and selective compounds. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine in animal models and humans. This will help to determine the optimal dosage and administration route for 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine. Furthermore, the potential of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine as a drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory diseases should be further investigated.

Synthesis Methods

The synthesis of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine involves the reaction between 4-phenyl-1H-pyrazole-3-carbaldehyde and 2-methylmorpholine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine as the final product. The purity of the product can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been extensively studied for its potential applications in various scientific fields. One of the major applications of 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine is in the field of medicinal chemistry where it has been investigated as a potential drug candidate for the treatment of various diseases. 2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities in vitro and in vivo.

properties

IUPAC Name

2-methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-13-10-17(7-8-19-13)11-14-9-16-18(12-14)15-5-3-2-4-6-15/h2-6,9,12-13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDJJFVJKJRJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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